![molecular formula C15H17N5O3S B2831169 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2320670-73-1](/img/structure/B2831169.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another study reported a general procedure for the synthesis of Substituted N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and the related compounds. The IUPAC name of a similar compound is (6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride .Chemical Reactions Analysis
The chemical reactions involving this compound can be inferred from the reactions of similar compounds. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, a similar compound, 1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride, has a molecular weight of 252.1 .Scientific Research Applications
Anti-asthmatic Activities
Research has shown the synthesis and evaluation of a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with specific structural features demonstrated potent anti-asthmatic activity, suggesting potential therapeutic value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antitumor Activity
Another application is in the field of cancer research, where derivatives of the compound have been evaluated for their antitumor activity. Notably, certain analogues have shown significant activity against murine tumors, indicating their potential as novel antitumor agents (Stevens et al., 1987).
Herbicidal Activity
The compound has also been found to exhibit excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This highlights its utility in agricultural science for the development of new herbicides (Moran, 2003).
Design and Synthesis for Herbicide Inhibition
Further research into the design and synthesis of related compounds has established biophore models for herbicidal activity. These studies offer insights into structure-activity relationships, guiding the development of more effective herbicide molecules (Ren et al., 2000).
Antibacterial and Antifungal Activities
Some derivatives of the compound have been synthesized and shown to possess antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents for treating infections (Hassan, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is known that it interacts with the zipa protein . The interaction could potentially disrupt the normal function of the protein, thereby affecting the cell division process in these bacteria.
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-4-5-12(8-11(10)2)24(21,22)16-9-14-18-17-13-6-7-15(23-3)19-20(13)14/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTDMMJCCXZHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide |
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